molecular formula C21H16O B14712256 9-Methoxy-10-phenylanthracene CAS No. 17803-79-1

9-Methoxy-10-phenylanthracene

Cat. No.: B14712256
CAS No.: 17803-79-1
M. Wt: 284.3 g/mol
InChI Key: RIZWUJSTNUPMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methoxy-10-phenylanthracene: is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications. The compound consists of a methoxy group at the 9th position and a phenyl group at the 10th position of the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-10-phenylanthracene typically involves the Suzuki-Miyaura cross-coupling reaction . This reaction is performed by coupling 9-bromo-10-phenylanthracene with 4-methoxyphenyl boronic acid in the presence of a palladium catalyst (Pd(PPh₃)₄) and a base such as potassium carbonate (K₂CO₃) in a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Methoxy-10-phenylanthracene can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, where the methoxy or phenyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products Formed:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of reduced anthracene derivatives.

    Substitution: Formation of halogenated anthracene derivatives.

Scientific Research Applications

Chemistry: 9-Methoxy-10-phenylanthracene is used as a chromophore in organic light-emitting diodes (OLEDs) and as a fluorescent probe in various chemical analyses .

Biology: The compound is studied for its potential use in biological imaging due to its fluorescent properties.

Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.

Industry: In the industrial sector, this compound is used in the development of organic semiconductors and scintillators for radiation detection .

Mechanism of Action

The mechanism of action of 9-Methoxy-10-phenylanthracene primarily involves its photophysical properties . Upon absorption of light, the compound undergoes excitation to a higher energy state, followed by fluorescence emission as it returns to the ground state. This property is utilized in various applications such as OLEDs and biological imaging. The molecular targets and pathways involved include energy transfer processes and electron-hole recombination in semiconductors .

Comparison with Similar Compounds

Properties

CAS No.

17803-79-1

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

9-methoxy-10-phenylanthracene

InChI

InChI=1S/C21H16O/c1-22-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14H,1H3

InChI Key

RIZWUJSTNUPMCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.